molecular formula C18H11N3O B048642 Luotonin A CAS No. 205989-12-4

Luotonin A

カタログ番号: B048642
CAS番号: 205989-12-4
分子量: 285.3 g/mol
InChIキー: LUMDXNLBIYLTER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブロモホスファミドは、(S)-(-)-ブロモホスファミドとしても知られており、オキサザホスホリン系薬物の合成化合物です。これは、よく知られた化学療法剤であるイホスファミドの鏡像異性体的に純粋なブロモ類似体です。 ブロモホスファミドは、有意な抗腫瘍活性を示しており、癌治療におけるその潜在的な使用について評価されています .

科学的研究の応用

Bromofosfamide has a wide range of scientific research applications:

作用機序

ブロモホスファミドは、DNAアルキル化を通じてその効果を発揮し、DNA鎖間の架橋を形成します。これは、DNA複製と転写を妨げ、最終的に細胞死をもたらします。この化合物は、急速に分裂する癌細胞を標的とするため、腫瘍の治療に有効です。 関与する分子経路には、DNA修復機構の活性化とアポトーシスの誘導が含まれます .

類似の化合物との比較

ブロモホスファミドは、以下のような他のオキサザホスホリン誘導体と比較されています。

    シクロホスファミド: 作用機序は似ていますが、薬物動態が異なる別のDNAアルキル化剤です。

    イホスファミド: ブロモホスファミドの構造類似体で、より幅広い抗腫瘍活性を持っています。

    トロホスファミド: 体内で活性なアルキル化剤に代謝されるプロドラッグです。

ブロモホスファミドは、その鏡像異性体純度と特異的なブロモ置換によって独特であり、これにより異なる薬理学的特性と、潜在的に改善された治療指数が与えられます .

Safety and Hazards

Luotonin A is classified as Acute Toxicity: Oral, Category 3 . The hazard statement is H301: Toxic if swallowed . Precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P310: IF SWALLOWED: Immediately call a POISON .

将来の方向性

A series of luotonin A derivatives were designed, synthesized, and evaluated for their antifungal activities against five plant fungi . Most of these compounds exhibited significant fungicidal activity against Botrytis cinerea in vitro with EC 50 values less than 1 μg/mL . The above results evidenced the potential of this compound derivatives as novel and promising candidate fungicides .

準備方法

合成経路と反応条件

ブロモホスファミドの合成には、いくつかの重要なステップが含まれます。

    縮合: キラルな2-クロロ-3-(α-メチルベンジル)テトラヒドロ-2H-1,3,2-オキサザホスホリン2-オキシドは、2-クロロエチルアミンと縮合して、2-(クロロエチルアミノ)誘導体を形成します。

    触媒的水素化: キラル補助基は、炭素上のパラジウムを用いた水素ガスによる触媒的水素化によって除去され、® -2-(2-クロロエチルアミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン2-オキシドが生成されます。

    アシル化: 得られた化合物は、トリエチルアミン臭化水素酸塩の存在下でブロモアセチルブロミドとアシル化されて、ブロモアセトアミドを生成します。

    還元: アミドカルボニル基は、水素化ホウ素ナトリウムと三フッ化ホウ素ジエチルエーテルを使用する還元によって還元されます.

工業生産方法

ブロモホスファミドの工業生産は、同様の合成経路に従いますが、収率と純度を最適化して、より大規模に行われます。 このプロセスには、温度、圧力、試薬濃度などの反応条件の精密な制御が含まれ、最終製品の品質と有効性を確実にします .

化学反応の分析

反応の種類

ブロモホスファミドは、以下を含むいくつかの種類の化学反応を受けます。

    酸化: ブロモホスファミドは、酸化されてさまざまな代謝産物を形成することができます。

    還元: 還元反応は、化合物内の官能基を変更できます。

    置換: ブロモホスファミドは、官能基が他の基に置き換えられる置換反応に関与できます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな臭素化および塩素化誘導体、ならびに酸化および還元代謝産物が含まれます .

科学研究アプリケーション

ブロモホスファミドは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Bromofosfamide is compared with other oxazaphosphorine derivatives, such as:

    Cyclophosphamide: Another DNA alkylating agent with similar mechanisms of action but different pharmacokinetic properties.

    Ifosfamide: A structural analog of bromofosfamide with a broader spectrum of antitumor activity.

    Trofosfamide: A prodrug that is metabolized to active alkylating agents in the body.

Bromofosfamide is unique due to its enantiomeric purity and specific bromo substitution, which confer distinct pharmacological properties and potentially improved therapeutic indices .

特性

IUPAC Name

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDXNLBIYLTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347723
Record name Luotonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205989-12-4
Record name Luotonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205989-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luotonin A
Reactant of Route 2
Luotonin A
Reactant of Route 3
Luotonin A
Reactant of Route 4
Luotonin A
Reactant of Route 5
Luotonin A
Reactant of Route 6
Luotonin A
Customer
Q & A

Q1: What is the primary biological target of luotonin A?

A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].

Q2: Does this compound affect topoisomerase II?

A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].

Q3: Are there any other potential biological targets of this compound besides topoisomerases?

A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.

Q5: Is there information available about the material compatibility of this compound?

A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.

Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?

A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].

Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?

A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].

Q9: What is the impact of modifications on the A-ring of this compound?

A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].

Q10: How do modifications on the B-ring impact the biological activity of this compound?

A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].

Q11: Does modifying the D-ring of this compound affect its activity?

A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].

Q12: What is known about the stability of this compound compared to camptothecin?

A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].

Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?

A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].

Q14: When was this compound first isolated and what were the initial findings about its activity?

A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].

Q15: Are there any cross-disciplinary applications of this compound research?

A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。